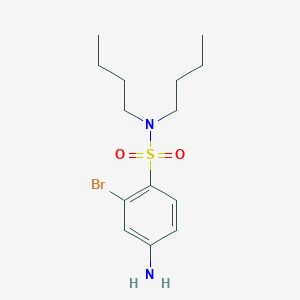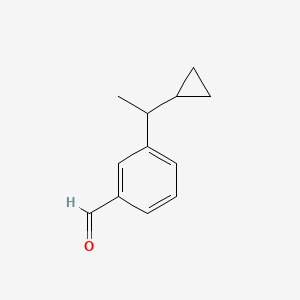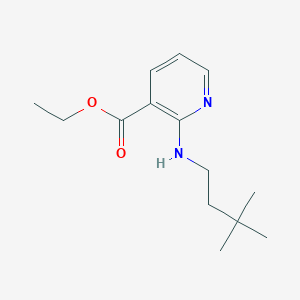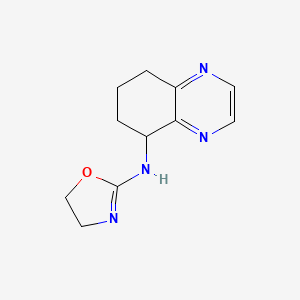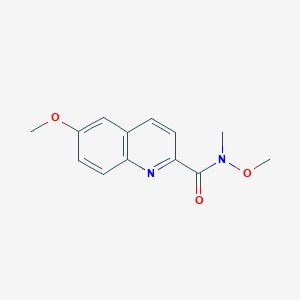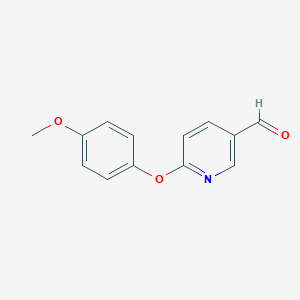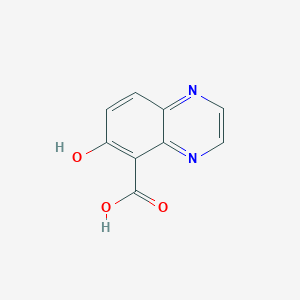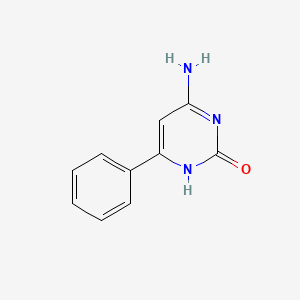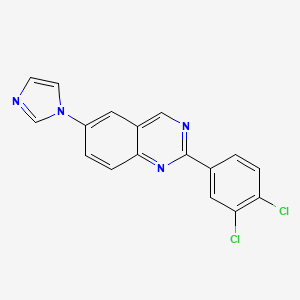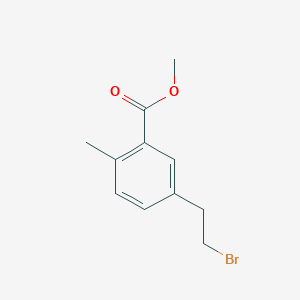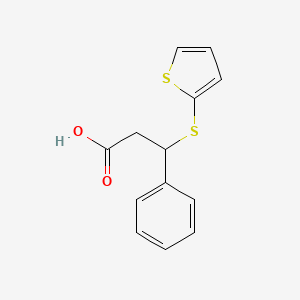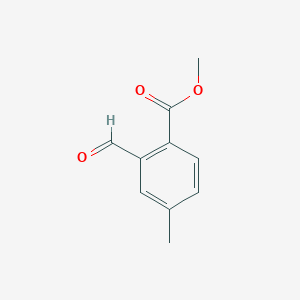
Methyl 2-formyl-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formyl-4-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of a benzoate ester with a formyl group and a methyl group attached to the benzene ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, 2-formylbenzoic acid is synthesized through the oxidation of 2-methylbenzaldehyde using an oxidizing agent like potassium permanganate. The resulting acid is then esterified with methanol to produce the desired ester .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 2-carboxy-4-methylbenzoic acid.
Reduction: Methyl 2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-formyl-4-methylbenzoate is widely used in scientific research due to its bioactive properties. It serves as a precursor in the synthesis of various pharmacologically active compounds, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. Its versatility as a synthetic intermediate makes it valuable in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of methyl 2-formyl-4-methylbenzoate is primarily related to its ability to interact with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Methyl 4-formyl-2-methylbenzoate: Similar structure but with different positional isomers of the formyl and methyl groups.
Methyl 2-formylbenzoate: Lacks the additional methyl group on the benzene ring.
Methyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
Uniqueness: Methyl 2-formyl-4-methylbenzoate is unique due to the specific positioning of the formyl and methyl groups on the benzene ring, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This unique structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl 2-formyl-4-methylbenzoate |
InChI |
InChI=1S/C10H10O3/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-6H,1-2H3 |
InChI Key |
SKMQSMDSDANCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


